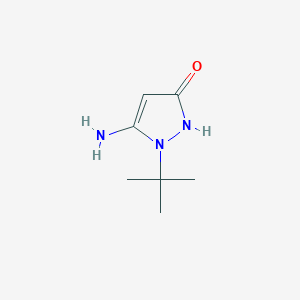

5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-tert-butyl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-7(2,3)10-5(8)4-6(11)9-10/h4H,8H2,1-3H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROXQDABYJKKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634496 | |

| Record name | 5-Amino-1-tert-butyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359867-35-9 | |

| Record name | 5-Amino-1-tert-butyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details the core chemical reactions, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for laboratory application.

Introduction

This compound is a substituted aminopyrazole derivative. The pyrazole scaffold is a key pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities. The presence of an amino group at the 5-position and a hydroxyl group at the 3-position makes this molecule a versatile intermediate for the synthesis of more complex derivatives, including pyrazolo[1,5-a]pyrimidines and other fused heterocyclic systems. The tert-butyl group at the 1-position enhances lipophilicity and can influence the metabolic stability and pharmacokinetic profile of resulting drug candidates.

This guide focuses on the most established and practical synthetic route to this compound, which involves the cyclocondensation of a hydrazine with a β-keto nitrile derivative.

Core Synthesis Pathway

The principal and most direct pathway for the synthesis of this compound is the cyclocondensation reaction between tert-butylhydrazine hydrochloride and ethyl cyanoacetate . This reaction is a classic example of pyrazole synthesis, which proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and tautomerization to yield the stable aminopyrazolol ring system.

The overall reaction is depicted below:

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

This section provides a detailed, generalized experimental protocol for the synthesis of this compound. The protocol is based on established procedures for similar pyrazole syntheses.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| tert-Butylhydrazine hydrochloride | 7400-27-3 | C₄H₁₃ClN₂ | 124.61 |

| Ethyl cyanoacetate | 105-56-6 | C₅H₇NO₂ | 113.12 |

| Sodium Ethoxide (NaOEt) | 141-52-6 | C₂H₅NaO | 68.05 |

| Ethanol (EtOH), anhydrous | 64-17-5 | C₂H₆O | 46.07 |

| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 |

| Hydrochloric acid (HCl), conc. | 7647-01-0 | HCl | 36.46 |

| Sodium bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |

Step-by-Step Synthesis Procedure

The following workflow diagram illustrates the key steps in the synthesis and purification process.

Figure 2: Experimental workflow for the synthesis of this compound.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Hydrazine: To the stirred solution, add tert-butylhydrazine hydrochloride (1.0 equivalent) portion-wise. Stir the resulting suspension for 15-30 minutes at room temperature.

-

Addition of Cyanoacetate: Slowly add ethyl cyanoacetate (1.0 equivalent) to the reaction mixture dropwise using a dropping funnel. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with concentrated hydrochloric acid to a pH of approximately 7. A precipitate of sodium chloride will form.

-

Isolation of Crude Product: Filter off the precipitated sodium chloride and wash the solid with a small amount of ethanol. Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Extraction: Redissolve the residue in water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of aminopyrazolol derivatives, which can be expected for the synthesis of this compound.

| Parameter | Typical Value/Range | Notes |

| Stoichiometry | ||

| tert-Butylhydrazine HCl | 1.0 eq | Limiting reagent. |

| Ethyl Cyanoacetate | 1.0 - 1.1 eq | A slight excess may be used to ensure complete consumption of the hydrazine. |

| Base (e.g., NaOEt) | 1.1 - 2.2 eq | At least one equivalent is required to neutralize the HCl salt of the hydrazine, and an additional equivalent acts as a catalyst for the cyclization. |

| Reaction Conditions | ||

| Solvent | Ethanol, Methanol | Protic solvents are commonly used. |

| Temperature | Reflux (78-85 °C) | Heating is necessary to drive the reaction to completion. |

| Reaction Time | 4 - 12 hours | Monitored by TLC until the starting materials are consumed. |

| Yield and Purity | ||

| Crude Yield | 70 - 90% | Varies depending on the specific reaction conditions and scale. |

| Purified Yield | 60 - 80% | After recrystallization or chromatography. |

| Purity (by HPLC or NMR) | >95% | Expected purity after proper purification. |

| Physical Properties | ||

| Appearance | Off-white to pale yellow solid | |

| Melting Point | Not widely reported | To be determined experimentally. |

| Spectroscopic Data | ||

| ¹H NMR (DMSO-d₆, δ ppm) | ~1.4 (s, 9H, t-Bu), ~4.8 (s, 1H, CH), ~5.5 (br s, 2H, NH₂), ~9.5 (br s, 1H, OH) | Approximate chemical shifts. The amino and hydroxyl protons are exchangeable with D₂O. The signal for the pyrazole CH may vary. |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~28 (C(CH₃)₃), ~58 (C(CH₃)₃), ~85 (C4), ~155 (C5-NH₂), ~160 (C3-OH) | Approximate chemical shifts. |

| Mass Spectrometry (ESI+) | m/z = 156.1 [M+H]⁺ | For C₇H₁₃N₃O. |

Safety Considerations

-

tert-Butylhydrazine hydrochloride is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Ethyl cyanoacetate is harmful if swallowed or in contact with skin. It causes serious eye irritation. Use appropriate PPE and handle in a fume hood.

-

Sodium ethoxide is a corrosive and flammable solid. It reacts violently with water. Handle in an inert, dry atmosphere.

-

Concentrated hydrochloric acid is highly corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and perform a thorough risk assessment.

Conclusion

The synthesis of this compound via the cyclocondensation of tert-butylhydrazine hydrochloride and ethyl cyanoacetate is a robust and efficient method. This guide provides a comprehensive framework for its successful implementation in a laboratory setting. The resulting aminopyrazolol is a valuable building block for the development of novel therapeutic agents, and the detailed protocols and data presented herein should facilitate further research and development in this area.

Characterization of 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available information on the chemical characterization of 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol. Due to a lack of extensive studies on this specific molecule, this document also includes data and protocols for structurally related compounds to serve as a reference for researchers. The pyrazole scaffold is a significant pharmacophore in drug discovery, and this guide aims to facilitate further investigation into the properties and potential applications of this particular derivative.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The compound this compound, with its distinct substitution pattern, presents an interesting candidate for further study. This document outlines its known physicochemical properties and provides generalized experimental approaches for its synthesis and characterization based on established methods for similar pyrazole derivatives.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N₃O | PubChem[1] |

| Molecular Weight | 155.20 g/mol | PubChem[1] |

| Exact Mass | 155.105862047 Da | PubChem[1] |

| XLogP3 | 0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 58.4 Ų | PubChem[1] |

| CAS Number | 359867-35-9 | PubChem[1] |

Note: These properties are computationally derived and have not been experimentally verified in publicly available literature.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general and well-established method for the synthesis of 5-aminopyrazol-3-ols involves the condensation of a hydrazine with a β-ketoester or a cyanoacetate derivative.

A plausible synthetic route for this compound would involve the reaction of tert-butylhydrazine with ethyl cyanoacetate. This reaction typically proceeds via nucleophilic attack of the hydrazine on the carbonyl or cyano group, followed by cyclization to form the pyrazole ring.

General Synthetic Protocol for 5-Aminopyrazol-3-ols

The following is a generalized protocol that can be adapted for the synthesis of this compound.

Reaction: Condensation of tert-butylhydrazine hydrochloride with ethyl cyanoacetate.

Materials:

-

tert-Butylhydrazine hydrochloride

-

Ethyl cyanoacetate

-

Sodium ethoxide or another suitable base

-

Ethanol (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (for workup)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

tert-Butylhydrazine hydrochloride is added to the sodium ethoxide solution and stirred to form the free base.

-

Ethyl cyanoacetate is added dropwise to the reaction mixture at room temperature.

-

The mixture is then heated to reflux for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and then with a small amount of diethyl ether.

-

The product is dried under vacuum and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Diagram 1: Generalized Synthetic Pathway for 5-Aminopyrazol-3-ols

Caption: Generalized synthesis of this compound.

Characterization Workflow

Once synthesized, the compound should be thoroughly characterized to confirm its identity and purity.

Caption: Logical workflow for investigating biological activity.

Conclusion

This compound is a compound with potential for further scientific exploration, given the established importance of the pyrazole scaffold in drug discovery. This guide has summarized the currently available computed data and provided a framework for its synthesis and characterization based on established chemical principles for related molecules. The lack of experimental data highlights an opportunity for new research to fully elucidate the properties and potential applications of this compound. It is recommended that any future work on this molecule includes a thorough experimental characterization and a broad screening for biological activity.

References

Physical and chemical properties of 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the heterocyclic compound 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol. Due to the limited availability of extensive experimental data in publicly accessible literature, this document primarily presents computed properties and information on related compounds to offer a predictive profile. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, highlighting the characteristics of this pyrazole derivative.

Chemical and Physical Properties

This compound, also known by its synonym 3-Amino-2-tert-butyl-1H-pyrazol-5-one, is a substituted pyrazole with the chemical formula C₇H₁₃N₃O. The core structure consists of a five-membered pyrazole ring with an amino group, a tert-butyl group, and a hydroxyl group as substituents. The presence of these functional groups suggests its potential for diverse chemical modifications and biological interactions.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N₃O | PubChem[1] |

| Molecular Weight | 155.20 g/mol | PubChem[1] |

| Exact Mass | 155.105862047 Da | PubChem[1] |

| XLogP3 | 0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 58.4 Ų | PubChem[1] |

| CAS Number | 359867-35-9 | PubChem[1] |

Note: The properties listed above are computationally derived and may not reflect experimentally determined values.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not explicitly reported in the available scientific literature. However, analysis of related pyrazole structures allows for a general prediction of expected spectral characteristics. For instance, the ¹H NMR spectrum would likely show signals corresponding to the tert-butyl protons, the amino protons, and the proton on the pyrazole ring.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, the compound is utilized as a starting material in the synthesis of pyrazolopyridine 4-carboxamides with potential antimalarial activity. This indicates that the compound is synthetically accessible.

General methods for the synthesis of substituted aminopyrazoles often involve the condensation of a β-ketonitrile with a hydrazine derivative.

Logical Workflow for a Potential Synthesis:

Caption: A plausible synthetic pathway to this compound.

Biological Activity and Signaling Pathways

The direct biological activity of this compound has not been extensively characterized in the available literature. However, its use as a scaffold in the synthesis of biologically active molecules suggests its importance in medicinal chemistry.

The pyrazole nucleus is a well-established pharmacophore found in numerous drugs with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The derivatives of this compound, specifically pyrazolopyridine 4-carboxamides, have been investigated for their potent antimalarial activity. While the specific target and signaling pathway for these derivatives are still under investigation, this highlights the potential of the parent compound as a valuable starting point for the development of novel therapeutic agents.

Signaling Pathway Hypothesis Generation:

Caption: A generalized workflow for investigating the mechanism of action of derivatives.

Conclusion

This compound is a heterocyclic compound with potential applications in drug discovery, particularly as a scaffold for the synthesis of novel therapeutic agents. While a comprehensive experimental dataset for this specific molecule is not yet available in the public domain, the computed properties and the biological activity of its derivatives provide a strong rationale for further investigation. Future research should focus on the development of a robust synthetic protocol and the thorough experimental characterization of its physicochemical and biological properties. Such studies will be crucial in unlocking the full potential of this and related pyrazole compounds in medicinal chemistry.

References

Unraveling the Enigma: The Mechanism of Action of 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol Remains Undefined

Despite its presence in chemical libraries and patent literature, the specific mechanism of action for the compound 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol is not documented in publicly available scientific research. Extensive searches of scholarly articles, biological activity databases, and patent filings have yielded no specific data on its biological targets, signaling pathway interactions, or pharmacological effects.

This lack of information suggests that this compound may be a novel or under-investigated compound. While its synthesis is described, its biological activity and potential therapeutic applications remain to be elucidated. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity for new avenues of investigation.

The Aminopyrazole Scaffold: A Privileged Structure in Drug Discovery

While information on the specific tert-butyl substituted aminopyrazolol is scarce, the broader class of aminopyrazole derivatives has been extensively studied and is recognized as a "privileged scaffold" in medicinal chemistry. These compounds are known to interact with a variety of biological targets and exhibit a wide range of pharmacological activities. Understanding the general activities of this class can provide a valuable starting point for investigating novel derivatives like this compound.

General Biological Activities of Aminopyrazole Derivatives:

-

Kinase Inhibition: A significant number of aminopyrazole derivatives have been developed as inhibitors of various protein kinases. These enzymes play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. By targeting the ATP-binding site of kinases, these inhibitors can modulate cellular processes such as proliferation, differentiation, and apoptosis.

-

Anticancer Activity: Stemming from their kinase inhibitory activity, many aminopyrazoles have demonstrated potent anticancer effects in preclinical studies. They have been investigated for their ability to halt the growth of tumor cells and induce cell death.

-

Anti-inflammatory Effects: Certain aminopyrazole derivatives have shown promise as anti-inflammatory agents. Their mechanism in this context often involves the inhibition of key inflammatory mediators and signaling pathways.

-

Antitubercular Activity: Patent literature suggests that some aminopyrazole derivatives have been explored for their potential in treating tuberculosis, indicating a possible role in combating infectious diseases.

A Roadmap for Elucidating the Mechanism of Action

For a novel compound such as this compound, a systematic approach is required to unravel its mechanism of action. The following workflow outlines a typical investigatory cascade in drug discovery and chemical biology.

Conclusion

The core of drug discovery and development lies in the thorough characterization of a compound's interaction with biological systems. For this compound, this journey has yet to be publicly documented. While the broader aminopyrazole class provides a fertile ground for hypothesis generation, dedicated experimental investigation is paramount. The scientific community awaits studies that will illuminate the biological activity and potential therapeutic utility of this enigmatic molecule. Until such data becomes available, its mechanism of action remains an open and intriguing question for researchers in the field.

A Technical Guide to the Biological Screening of 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol Derivatives and Related Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] The specific derivative, 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol, presents a unique combination of functional groups: a bulky tert-butyl group at the N1 position which can influence steric interactions and lipophilicity, a versatile 5-amino group, and a 3-hydroxyl group, both of which can act as hydrogen bond donors and acceptors. These features make its derivatives attractive candidates for drug discovery programs.

While extensive biological screening data for the specific this compound core is not widely available in public literature, this guide provides a comprehensive framework for its evaluation. The methodologies outlined are based on established protocols used for the screening of structurally related 5-aminopyrazole and tert-butyl-pyrazole analogs. This document serves as a technical blueprint for researchers aiming to elucidate the therapeutic potential of this promising class of compounds.

Section 1: Anticancer and Cytotoxicity Screening

A primary area of investigation for novel pyrazole derivatives is their potential as anticancer agents.[3] The most common initial step is to assess the cytotoxicity of the compounds against various cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells and adjust the cell density in the complete growth medium. Seed 100 µL of the cell suspension (e.g., 5,000-10,000 cells/well) into 96-well plates and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin, Doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Workflow for Anticancer Screening

Data Presentation: Cytotoxicity of Structurally Related 5-Aminopyrazoles

Disclaimer: The following data is for structurally related 5-aminopyrazole derivatives and is presented for illustrative purposes due to the absence of published data for this compound derivatives.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| BC-7¹ | HeLa | 65.58 | [5] |

| Compound X | MCF-7 | Data | [Source] |

| Compound Y | HCT-116 | Data | [Source] |

| Cisplatin | HeLa | Data | [Source] |

| ¹BC-7: N-[[3-(4-bromophenyl)-1H-pyrazol-5-yl]-carbamothioyl]-4-chloro-benzamide |

Section 2: Antimicrobial Screening

The pyrazole scaffold is present in several antimicrobial agents.[6] Therefore, screening new derivatives for antibacterial and antifungal activity is a critical step in their evaluation.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or Fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in DMSO

-

Sterile 96-well microtiter plates

-

Inoculum suspension standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL)

-

Positive control antibiotics (e.g., Ampicillin, Fluconazole)

-

Resazurin solution (optional, for viability indication)

Procedure:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution: Add 100 µL of the stock solution of the test compound to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a range of concentrations.

-

Inoculation: Dilute the standardized 0.5 McFarland inoculum suspension in broth so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL upon addition of 10 µL of the inoculum.

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). If using a colorimetric indicator like resazurin, the MIC is the lowest concentration where no color change (e.g., blue to pink) is observed.

Workflow for Antimicrobial MIC Determination

Data Presentation: Antimicrobial Activity of Related Pyrazole Analogs

Disclaimer: The following data is for illustrative purposes and represents the kind of results obtained for various pyrazole derivatives, not the specific title compound.

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |

| Compound A | Data | Data | Data | [Source] |

| Compound B | Data | Data | Data | [Source] |

| Ampicillin | Data | Data | N/A | [Source] |

| Fluconazole | N/A | N/A | Data | [Source] |

Section 3: Enzyme Inhibition Screening

Many pyrazole-containing drugs function by inhibiting specific enzymes.[7][8] Screening derivatives against a panel of relevant enzymes (e.g., kinases, cyclooxygenases, proteases) can uncover specific mechanisms of action and therapeutic targets.

Experimental Protocol: General Enzyme Inhibition Assay (Colorimetric)

This protocol provides a general template for a colorimetric enzyme inhibition assay, which can be adapted for various enzymes that produce a colored product.

Materials:

-

Purified target enzyme

-

Enzyme-specific substrate

-

Assay buffer (optimized for pH and ionic strength for the target enzyme)

-

Test compounds dissolved in DMSO

-

Stop solution (if required to terminate the reaction)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Assay Setup: To the wells of a 96-well plate, add the assay buffer.

-

Inhibitor Addition: Add a small volume of the test compound solution at various concentrations. Include a vehicle control (DMSO) and a known inhibitor as a positive control.

-

Enzyme Addition: Add the purified enzyme to the wells and pre-incubate with the compounds for a set time (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Incubation: Incubate the plate for a fixed time (e.g., 30 minutes) during which the substrate is converted to a product. The reaction should be within the linear range.

-

Reaction Termination: If necessary, add a stop solution to halt the reaction.

-

Signal Detection: Measure the absorbance of the colored product at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Logical Flow for Enzyme Inhibition Screening

Data Presentation: Enzyme Inhibition by Related Pyrazole Compounds

Disclaimer: The following data is for illustrative purposes and represents results for various pyrazole derivatives against different enzyme targets.

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

| Compound C | Kinase X | Data | [Source] |

| Compound D | Urease | Data | [8] |

| Compound E | α-Glucosidase | Data | [9] |

| Celecoxib | COX-2 | Data | [7] |

Conclusion

This guide provides a foundational set of protocols and workflows for the comprehensive biological screening of this compound derivatives. While specific data on this scaffold remains to be published, the methodologies for evaluating cytotoxicity, antimicrobial activity, and enzyme inhibition in related pyrazole analogs are well-established. By employing these techniques, researchers can systematically uncover the biological activities of this novel chemical series, identify potential mechanisms of action, and pave the way for the development of new therapeutic agents. The consistent application of these standardized assays will ensure that the resulting data is robust, reproducible, and comparable across different studies, ultimately accelerating the drug discovery process.

References

- 1. mdpi.com [mdpi.com]

- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Cancer Activity of a 5-Aminopyrazole Derivative Lead Compound (BC-7) and Potential Synergistic Cytotoxicity with Cisplatin against Human Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol: Structural Analogs and Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, biological activity, and structure-activity relationships (SAR) of structural analogs and derivatives of 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol. This pyrazole scaffold has emerged as a significant pharmacophore in the development of potent and selective kinase inhibitors, particularly targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is implicated in a variety of inflammatory diseases and cancers.

Core Structure and Rationale for Derivatization

The this compound core (Figure 1) presents several key features for medicinal chemistry exploration. The pyrazole ring serves as a stable, aromatic scaffold. The amino group at the 5-position and the hydroxyl group at the 3-position provide crucial hydrogen bonding donors and acceptors for interaction with kinase active sites. The tert-butyl group at the 1-position offers a bulky, lipophilic anchor that can occupy hydrophobic pockets within the enzyme, contributing to both potency and selectivity.

Derivatization of this core structure allows for the fine-tuning of its pharmacological properties. Modifications at the amino and hydroxyl groups, as well as substitutions on the pyrazole ring, can significantly impact binding affinity, isoform selectivity, and pharmacokinetic profiles.

Figure 1: Core Structure of this compound

Core chemical structure of this compound.

Synthesis of Structural Analogs and Derivatives

The synthesis of this compound and its derivatives typically involves the cyclization of a β-ketoester or a related precursor with a substituted hydrazine. A general synthetic workflow is outlined below.

General synthetic workflow for this compound analogs.

Experimental Protocol: Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide

This protocol describes the synthesis of a derivative of the core structure, highlighting a common synthetic methodology.[1]

Materials:

-

3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine

-

4-Methylbenzenesulfonyl chloride

-

Triethylamine

-

Acetonitrile

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Dichloromethane

Procedure:

-

A mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (76 mg, 0.50 mmol), 4-methylbenzenesulfonyl chloride (190 mg, 1.0 mmol), and triethylamine (167 µL, 1.2 mmol) in 2.0 mL of acetonitrile is stirred at room temperature for 12 hours.[1]

-

The solvent is then evaporated under reduced pressure.

-

5.0 mL of distilled water is added to the residue, and the resulting mixture is extracted twice with 5.0 mL of ethyl acetate.[1]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.[1]

-

The crude product is purified by column chromatography on silica gel using dichloromethane as the eluent to afford the final product.

Biological Activity and Structure-Activity Relationship (SAR)

Derivatives of the 5-aminopyrazole scaffold have shown significant inhibitory activity against a range of protein kinases. A key target for this class of compounds is the p38α MAP kinase, a critical mediator of inflammatory responses.

p38 MAP Kinase Inhibition

The p38 MAP kinase signaling pathway is a key cascade in the cellular response to stress and inflammatory cytokines.[2][3][4][5][6] Inhibition of p38α can effectively block the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it an attractive target for anti-inflammatory therapies.

The p38 MAP Kinase Signaling Pathway and the point of inhibition by pyrazole derivatives.

Structure-Activity Relationship (SAR)

SAR studies on related pyrazole-based p38 inhibitors have revealed several key insights:

-

N1-Substitution: A bulky hydrophobic group, such as the tert-butyl group, at the N1 position of the pyrazole ring is often crucial for high affinity binding by occupying a lipophilic pocket in the kinase.

-

5-Amino Group: The 5-amino group is a critical hydrogen bond donor, often interacting with the hinge region of the kinase.

-

3-Position Substitution: The hydroxyl group at the 3-position can act as a hydrogen bond donor or acceptor. Modifications at this position can significantly influence potency and selectivity.

-

Substitutions on the Pyrazole Ring: Further substitutions on the pyrazole ring can be explored to optimize properties such as solubility, metabolic stability, and cell permeability.

Quantitative Data

The following table summarizes the inhibitory activity of selected pyrazole-based compounds against p38α MAP kinase. While specific data for direct analogs of this compound is limited in the public domain, the data for related compounds illustrates the potential of this scaffold.

| Compound ID | Core Scaffold | Target Kinase | IC50 (nM) | Reference |

| BIRB 796 | Pyrazole Urea | p38α MAPK | 0.1 (Kd) | --INVALID-LINK-- |

| SB203580 | Pyridinyl Imidazole | p38α/β MAPK | 50-100 | --INVALID-LINK-- |

| Celecoxib | Pyrazole | p38 MAPK | ~10-25 µM (cell-based) | --INVALID-LINK-- |

Experimental Protocols: Kinase Inhibition Assay

The following is a detailed protocol for a p38α MAPK inhibition assay, a crucial experiment for evaluating the potency of synthesized analogs.

p38α MAPK Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[7]

Materials:

-

Recombinant human p38α Kinase

-

p38 Peptide Substrate (e.g., ATF2-based peptide)

-

p38α Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

ATP solution

-

Test compounds and reference inhibitor (e.g., SB203580) serially diluted in DMSO

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds and a reference inhibitor in DMSO. The final DMSO concentration in the assay should be kept below 1%.[7]

-

Kinase Reaction Setup:

-

Prepare a master mix of the p38α kinase and the peptide substrate in the kinase buffer.

-

In a white assay plate, add 1 µL of the serially diluted compound or DMSO (for control wells).

-

Add 2 µL of the enzyme/substrate mix to each well.

-

To initiate the kinase reaction, add 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for ATP for the p38α kinase.

-

-

Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.[7]

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides luciferase and luciferin to generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.[7]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for multi-point derivatization make it an attractive core for medicinal chemistry campaigns. The demonstrated activity of related pyrazole derivatives against p38α MAP kinase highlights a clear therapeutic rationale for further exploration.

Future research in this area should focus on:

-

Synthesis and evaluation of a focused library of this compound analogs to establish a detailed SAR.

-

Optimization of pharmacokinetic properties to improve oral bioavailability and in vivo efficacy.

-

Exploration of other kinase targets to broaden the therapeutic potential of this scaffold.

-

Structural biology studies to elucidate the binding modes of these inhibitors and guide further rational design.

This in-depth guide provides the foundational knowledge for researchers to embark on the exploration and development of this promising class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to Novel Synthesis Methods for Substituted Aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminopyrazoles are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals. Their diverse biological activities, including kinase inhibition, anti-inflammatory, and antimicrobial properties, have fueled extensive research into novel and efficient synthetic methodologies. This guide provides an in-depth overview of key modern strategies for the synthesis of substituted aminopyrazoles, with a focus on reaction efficiency, regioselectivity, and the generation of molecular diversity. We will delve into established methods like condensation reactions and explore contemporary approaches such as multi-component and microwave-assisted syntheses. This document is intended to be a valuable resource for researchers in medicinal chemistry and drug development, offering both theoretical understanding and practical experimental guidance.

Synthesis via Condensation of β-Ketonitriles with Hydrazines

One of the most fundamental and widely employed methods for the synthesis of 3- and 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[1][2] The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile group.[1] The regioselectivity of the final product, i.e., the formation of a 3-amino- versus a 5-aminopyrazole, is dependent on the substitution pattern of the hydrazine.

Signaling Pathway Diagram

Caption: Mechanism of aminopyrazole synthesis from β-ketonitriles.

Quantitative Data

| R1 | R2 | Hydrazine | Solvent | Conditions | Yield (%) | Reference |

| Ph | H | Phenylhydrazine | Ethanol | Reflux | 85 | [1] |

| Me | COOEt | Hydrazine hydrate | Acetic Acid | 100°C | 92 | [2] |

| CF3 | Ph | 2-Hydrazino-4-methylquinoline | Room Temp | N/A | Not specified | [1] |

| Ph | CN | Hydrazine hydrate | Ethanol | Reflux | 78 | [3] |

Experimental Protocol: Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole from Benzoylacetonitrile and Phenylhydrazine

Materials:

-

Benzoylacetonitrile (1.0 mmol, 145.2 mg)

-

Phenylhydrazine (1.0 mmol, 108.1 mg)

-

Ethanol (10 mL)

-

Glacial acetic acid (catalytic amount, ~0.1 mL)

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoylacetonitrile (1.0 mmol) and ethanol (10 mL).

-

Stir the mixture until the benzoylacetonitrile is completely dissolved.

-

Add phenylhydrazine (1.0 mmol) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain 5-amino-1,3-diphenyl-1H-pyrazole as a crystalline solid.

Synthesis via Condensation of α,β-Unsaturated Nitriles with Hydrazines

Another prevalent method for synthesizing aminopyrazoles involves the reaction of α,β-unsaturated nitriles with hydrazines. A key feature of this approach is the potential for regioselectivity, which can often be controlled by the reaction conditions. The reaction can be directed to yield either the 3-aminopyrazole or the 5-aminopyrazole isomer by manipulating factors such as the solvent, temperature, and the presence of acid or base catalysts.[4] Microwave-assisted protocols have been shown to significantly reduce reaction times for this transformation.[4]

Logical Relationship Diagram

Caption: Control of regioselectivity in aminopyrazole synthesis.

Quantitative Data

| α,β-Unsaturated Nitrile | Hydrazine | Conditions | Product | Yield (%) | Reference |

| 3-Methoxyacrylonitrile | Phenylhydrazine | AcOH, Toluene, MW | 5-Aminopyrazole | 90 | [4] |

| 3-Methoxyacrylonitrile | Phenylhydrazine | EtONa, EtOH, MW | 3-Aminopyrazole | 85 | [4] |

| 3-Aminocrotononitrile | 4-Fluorophenylhydrazine HCl | 1M HCl, MW, 10-15 min | 1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-5-amine | 70-90 | Not specified |

| Ethoxymethylenemalononitrile | Hydrazine hydrate | EtOH, reflux | 5-Amino-4-cyanopyrazole | Not specified | [3] |

Experimental Protocol: Microwave-Assisted Synthesis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-5-amine

Materials:

-

4-Fluorophenylhydrazine hydrochloride (2.0 mmol, 325.2 mg)

-

3-Aminocrotononitrile (2.0 mmol, 164.2 mg)

-

1 M Hydrochloric acid (5 mL)

Procedure:

-

In a 2-5 mL microwave vial, combine 4-fluorophenylhydrazine hydrochloride (2.0 mmol) and 3-aminocrotononitrile (2.0 mmol).

-

Add 1 M hydrochloric acid (5 mL) to the vial to create a suspension with a starting reagent concentration of 0.4 M.

-

Seal the microwave vial securely with a cap.

-

Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 120°C) for 10-15 minutes. Ensure proper stirring throughout the reaction.

-

After the reaction is complete, cool the vial to room temperature.

-

The product will often precipitate from the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-5-amine.

Thorpe-Ziegler Cyclization for the Synthesis of 4-Aminopyrazoles

The Thorpe-Ziegler reaction is a powerful tool for the synthesis of cyclic compounds, and it has been effectively applied to the preparation of 4-aminopyrazoles.[4] This intramolecular condensation of dinitriles is typically base-catalyzed and results in the formation of a cyclic enaminonitrile. In the context of pyrazole synthesis, a suitably functionalized dicyanohydrazone undergoes intramolecular cyclization to afford the 4-aminopyrazole core.[4]

Experimental Workflow Diagram

Caption: Workflow for Thorpe-Ziegler synthesis of 4-aminopyrazoles.

Quantitative Data

| Dicyanohydrazone Substituent | Base | Solvent | Conditions | Yield (%) | Reference |

| Aryl | NaH | Toluene | Microwave | High | [4] |

| Alkyl | t-BuOK | THF | Reflux | Moderate to High | [5] |

| Aryl | LHMDS | THF | -78°C to RT | Good | [5] |

Experimental Protocol: Synthesis of a Tetrasubstituted 4-Aminopyrazole via Thorpe-Ziegler Cyclization

Materials:

-

Aryl dicyanohydrazone (1.0 mmol)

-

Methyl bromoacetate (1.1 mmol, 168.0 mg)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 48.0 mg)

-

Anhydrous toluene (15 mL)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl dicyanohydrazone (1.0 mmol) and anhydrous toluene (10 mL).

-

Cool the mixture to 0°C in an ice bath.

-

Carefully add sodium hydride (1.2 mmol) portion-wise to the stirred suspension.

-

Allow the mixture to stir at 0°C for 30 minutes.

-

Add a solution of methyl bromoacetate (1.1 mmol) in anhydrous toluene (5 mL) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2 hours, or until TLC analysis indicates the consumption of the starting material.

-

For the Thorpe-Ziegler cyclization, ensure a strong base is present (the excess NaH may suffice, or additional base can be added). Continue to heat at reflux or use microwave irradiation as per literature procedures to promote the intramolecular cyclization.

-

After completion, cool the reaction mixture to room temperature and quench carefully by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired tetrasubstituted 4-aminopyrazole.

Multi-Component Reactions (MCRs) for Aminopyrazole Synthesis

Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules, including substituted aminopyrazoles.[6][7] These reactions, in which three or more reactants combine in a single synthetic operation, allow for the rapid generation of molecular diversity. A common MCR for aminopyrazoles involves the reaction of an aldehyde, an active methylene nitrile (such as malononitrile), and a hydrazine derivative.[6]

Experimental Workflow Diagram

Caption: General workflow for the multi-component synthesis of 5-aminopyrazoles.

Quantitative Data

| Aldehyde | Active Methylene Nitrile | Hydrazine | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Malononitrile | Phenylhydrazine | Acetic Acid | Ethanol | Good | [6] |

| Substituted Benzaldehydes | Malononitrile | Phenylhydrazine | Piperidine | Ethanol | 85-95 | Not specified |

| Various Aldehydes | Ethyl Cyanoacetate | Hydrazine Hydrate | None | Water | High | [7] |

| Aromatic Aldehydes | Malononitrile | Phenylhydrazine | Sodium p-toluenesulfonate | Water | High (in 5 min) | [8] |

Experimental Protocol: Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

Materials:

-

Benzaldehyde (1.0 mmol, 106.1 mg)

-

Malononitrile (1.0 mmol, 66.1 mg)

-

Phenylhydrazine (1.0 mmol, 108.1 mg)

-

Ethanol (10 mL)

-

Acetic acid (a few drops)

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol) in ethanol (10 mL).

-

Add a few drops of acetic acid to catalyze the reaction.

-

Heat the mixture to reflux overnight. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate from the solution. Collect the solid by vacuum filtration.

-

Wash the precipitate with cold ethanol to remove impurities.

-

Recrystallize the crude product from ethanol to obtain pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile.

Conclusion

The synthesis of substituted aminopyrazoles is a dynamic field of research with a continuous drive towards more efficient, selective, and environmentally benign methodologies. While classical condensation reactions remain valuable tools, modern approaches like multi-component reactions and microwave-assisted synthesis offer significant advantages in terms of reaction times, yields, and the ability to rapidly generate diverse libraries of compounds. The Thorpe-Ziegler cyclization provides a specific and effective route to 4-aminopyrazoles. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the availability of starting materials, and the specific requirements of the research or drug development program. This guide has provided a comprehensive overview of these key methods, complete with quantitative data and detailed experimental protocols, to aid researchers in the design and execution of their synthetic endeavors in this important area of medicinal chemistry.

References

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. soc.chim.it [soc.chim.it]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. tandfonline.com [tandfonline.com]

- 7. longdom.org [longdom.org]

- 8. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

5-Aminopyrazoles: Versatile Scaffolds for the Development of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of bioactive molecules.[1][2][3] Its inherent structural features, including multiple sites for functionalization and the ability to participate in various chemical reactions, have made it a focal point in the quest for novel therapeutics.[1][2][3] This technical guide provides a comprehensive overview of 5-aminopyrazoles, detailing their synthesis, their role as precursors to diverse heterocyclic systems, and their application in the development of potent kinase inhibitors, anti-inflammatory, antimicrobial, and anticancer agents.

Synthetic Strategies for 5-Aminopyrazole Derivatives

The synthesis of the 5-aminopyrazole ring is accessible through several well-established routes, primarily involving the condensation of a hydrazine derivative with a three-carbon synthon bearing nitrile and carbonyl or equivalent functionalities.

General Synthesis from β-Ketonitriles

A prevalent and versatile method for constructing the 5-aminopyrazole nucleus is the reaction of β-ketonitriles with hydrazines.[4][5] The reaction proceeds through an initial condensation to form a hydrazone, which then undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile group.[4][5]

Experimental Protocol: General Synthesis of 5-Aminopyrazoles from β-Ketonitriles [4]

-

Reaction Setup: To a solution of the appropriate β-ketonitrile (1 equivalent) in a suitable solvent such as ethanol or toluene, add the desired hydrazine derivative (1-1.2 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated under reflux for a period ranging from 2 to 24 hours, depending on the reactivity of the substrates. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired 5-aminopyrazole.

Synthesis of Fused Pyrazole Systems

5-Aminopyrazoles are invaluable precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, and imidazo[1,2-b]pyrazoles, many of which exhibit significant biological activities.[1][2][6]

Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidines [7][8]

-

Step 1: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. A mixture of (1-ethoxyethylidene)malononitrile (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol is heated at reflux for 4 hours. The resulting precipitate is filtered and washed with cold ethanol to yield the product.[7]

-

Step 2: Synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile from the previous step is heated in an excess of formamide at 190°C for 8 hours. After cooling, the solid product is collected by filtration.[7]

-

Step 3: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. The product from Step 2 is refluxed in phosphorus oxychloride for 6 hours. The excess POCl₃ is removed under vacuum, and the residue is carefully poured onto crushed ice. The resulting solid is filtered, washed with water, and dried.[7]

-

Step 4: Synthesis of N-substituted pyrazolo[3,4-d]pyrimidines. The 4-chloro derivative is then reacted with various amines in a suitable solvent like ethanol or DMF, often in the presence of a base such as triethylamine, to yield the final products.[7]

Bioactive Molecules Derived from 5-Aminopyrazoles

The versatility of the 5-aminopyrazole scaffold has been exploited to develop a multitude of bioactive compounds targeting a range of therapeutic areas.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders. 5-Aminopyrazole derivatives have emerged as potent inhibitors of several kinase families.

The p38 mitogen-activated protein kinase (MAPK) is a key player in the inflammatory response, and its inhibition is a therapeutic strategy for inflammatory diseases. Several 5-aminopyrazole-based compounds have been identified as potent and selective p38α MAPK inhibitors.[9][10]

c-Jun N-terminal kinase 3 (JNK3) is predominantly expressed in the brain and is implicated in neuronal apoptosis and neurodegenerative diseases like Alzheimer's and Parkinson's disease. 5-Aminopyrazole-based inhibitors of JNK3 have been developed with high potency and selectivity.[11][12][13][14][15]

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is a driver in various cancers. Covalent inhibitors based on the 5-aminopyrazole scaffold have been designed to target both wild-type and mutant forms of FGFRs.[16][17][18][19]

Table 1: 5-Aminopyrazole-based Kinase Inhibitors - IC₅₀ Values

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| 5-Amino-pyrazole | p38α MAPK | Varies (potent) | [9] |

| Aminopyrazole | JNK3 | 12 - 19 | [15] |

| 5-Amino-1H-pyrazole-4-carboxamide | FGFR1 | 46 | [16] |

| 5-Amino-1H-pyrazole-4-carboxamide | FGFR2 | 41 | [16] |

| 5-Amino-1H-pyrazole-4-carboxamide | FGFR3 | 99 | [16] |

| 5-Amino-1H-pyrazole-4-carboxamide | FGFR2 V564F | 62 | [16] |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | CDK2 | 450 - 990 | [20] |

Anti-inflammatory Agents

5-Aminopyrazole derivatives have been investigated as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of the inflammatory cascade.

Selective inhibition of COX-2 is a well-established strategy for the treatment of inflammation and pain with reduced gastrointestinal side effects compared to non-selective NSAIDs. Pyrazole-containing compounds, such as celecoxib, are prominent examples of COX-2 inhibitors. Novel 5-aminopyrazole derivatives have also been explored for their COX-2 inhibitory potential.[21][22][23][24][25]

Table 2: 5-Aminopyrazole-based COX-2 Inhibitors - IC₅₀ Values

| Compound Class | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazole-pyridazine hybrids | 0.043 - 0.56 | High | [24] |

| Imidazopyrazolopyridines | Potent | High | [21] |

The 5-lipoxygenase enzyme is involved in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. Dual inhibitors of COX-2 and 5-LOX are of great interest for their potential to provide broad-spectrum anti-inflammatory activity. Thymol-pyrazole hybrids are an example of such dual inhibitors.[22]

Antimicrobial Agents

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. 5-Aminopyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[26][27][28]

Table 3: Antimicrobial Activity of 5-Aminopyrazole Derivatives - MIC Values

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Pyrano[2,3-c] pyrazole | E. coli | 6.25 | [28] |

| Pyrano[2,3-c] pyrazole | K. pneumoniae | 6.25 | [28] |

| Pyrano[2,3-c] pyrazole | L. monocytogenes | 12.5 | [28] |

| Pyrano[2,3-c] pyrazole | S. aureus | 12.5 | [28] |

| Imidazo[1,2-b]pyrazole | E. coli | 0.03 | [6] |

| Imidazo[1,2-b]pyrazole | P. aeruginosa | 0.49 | [6] |

Anticancer Agents

The antiproliferative properties of 5-aminopyrazole derivatives have been evaluated against various cancer cell lines, with some compounds exhibiting potent cytotoxic effects. Their mechanisms of action often involve the inhibition of kinases crucial for cancer cell growth and survival, such as CDKs, EGFR, and VEGFR-2.[20][29][30][31][32]

Table 4: Anticancer Activity of 5-Aminopyrazole Derivatives - IC₅₀ Values

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | HepG2 | 13.14 | [20] |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | MCF-7 | 8.03 | [20] |

| 5-alkylated selanyl-1H-pyrazole | HepG2 | 13.85 - 15.98 | [31] |

| 1,4-benzoxazine-pyrazole hybrids | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [31] |

| Pyrazolo[1,5-a]pyrimidine | HCT116 | 1.51 | [31] |

| Pyrazolo[1,5-a]pyrimidine | MCF-7 | 7.68 | [31] |

Experimental Workflows and Biological Assays

The development of bioactive molecules from 5-aminopyrazole building blocks follows a structured workflow encompassing synthesis, purification, and comprehensive biological evaluation.

Key Biological Assay Protocols

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reaction Mixture Preparation: In a microplate well, combine the target kinase, a fluorescently-labeled or radiolabeled ATP substrate, and the test compound (5-aminopyrazole derivative) in a suitable assay buffer.

-

Initiation and Incubation: Initiate the kinase reaction by adding a substrate peptide or protein. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., fluorescence polarization, luminescence, radioactivity).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 5-aminopyrazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Compound Preparation: Prepare serial two-fold dilutions of the 5-aminopyrazole derivatives in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) according to established protocols (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for microbial growth in the control wells.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

5-Aminopyrazoles represent a highly valuable and versatile class of heterocyclic compounds that continue to fuel innovation in drug discovery. Their synthetic accessibility and the diverse range of biological activities exhibited by their derivatives underscore their importance as building blocks for the development of novel therapeutic agents. The information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the full potential of the 5-aminopyrazole scaffold in their quest for new and effective treatments for a multitude of diseases.

References

- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. soc.chim.it [soc.chim.it]

- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Research Portal [scholarship.miami.edu]

- 15. Targeting JNK3 for Alzheimer's disease: Design and synthesis of novel inhibitors with aryl group diversity utilizing wide pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. biointerfaceresearch.com [biointerfaceresearch.com]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 32. connectjournals.com [connectjournals.com]

A Technical Guide to the Regioselective Synthesis of 1,3,5-Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs due to its diverse biological activities.[1][2] The precise control over substituent placement on the pyrazole ring, particularly for the 1,3,5-substitution pattern, is critical for modulating pharmacological properties. This technical guide provides an in-depth overview of modern and classical methods for the regioselective synthesis of 1,3,5-substituted pyrazoles, with a focus on practical application in a research and development setting.

Core Synthetic Strategies

The synthesis of 1,3,5-substituted pyrazoles can be broadly categorized into several key strategies, each with its own advantages and limitations regarding regioselectivity, substrate scope, and reaction conditions.

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines (Knorr Pyrazole Synthesis)

The Knorr synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for pyrazole synthesis.[3][4][5] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, the reaction can potentially yield two regioisomers.

The regioselectivity of the Knorr synthesis is influenced by several factors, including the steric and electronic properties of the substituents on both the diketone and the hydrazine, as well as the reaction conditions such as pH and solvent.[4][6] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in certain cases.[7]

Reaction Mechanism (Knorr Synthesis):

Caption: Mechanism of the Knorr pyrazole synthesis.

Synthesis from α,β-Unsaturated Carbonyl Compounds and Hydrazines

The reaction of α,β-unsaturated ketones (chalcones) or alkynic ketones with hydrazines provides another versatile route to 1,3,5-substituted pyrazoles.[3][8] This method often proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[3] The regioselectivity is generally high, as the initial Michael addition of the hydrazine to the unsaturated system dictates the orientation of the substituents.

Synthesis from Enaminones and Hydrazines

Enaminones are valuable precursors for the synthesis of pyrazoles.[3][9][10] They can be readily prepared from 1,3-dicarbonyls and amines or from acetophenones and dimethylformamide dimethyl acetal (DMFDMA).[1][9] The subsequent reaction with hydrazines proceeds with high regioselectivity to afford 1,3,5-substituted pyrazoles. This approach is amenable to flow chemistry, allowing for efficient and scalable synthesis.[9]

Experimental Workflow (Flow Synthesis):

Caption: A typical experimental workflow for the two-stage flow synthesis of pyrazoles.

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition of nitrile imines with alkynes or their equivalents is a powerful method for constructing the pyrazole ring.[5][11][12] Nitrile imines can be generated in situ from various precursors, such as hydrazonoyl halides or tetrazoles, avoiding the handling of these potentially unstable intermediates.[11] This approach often offers excellent control over regioselectivity.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants are combined in a single step to form a product that incorporates portions of all the reactants, have emerged as a highly efficient strategy for the synthesis of complex molecules like substituted pyrazoles.[1][2][13] These one-pot syntheses are atom-economical and can rapidly generate libraries of compounds for screening. For example, a one-pot, three-component reaction of aldehydes, ketones, and hydrazines can be used to produce pyrazolines, which are then oxidized to pyrazoles.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various reported methods for the regioselective synthesis of 1,3,5-substituted pyrazoles.

Table 1: Knorr Pyrazole Synthesis and Related Condensations

| Entry | 1,3-Dicarbonyl Precursor | Hydrazine | Catalyst/Solvent | Yield (%) | Regioisomeric Ratio | Reference |

| 1 | Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO/Solvent-free | 95 | Not reported | [5] |

| 2 | Substituted Acetylacetone | 2,4-Dinitrophenylhydrazine | Ethylene glycol | 70-95 | Not applicable | [3] |

| 3 | 1,3-Diketones | Sulfonyl hydrazides | NaCoMo catalyst | up to 99 | Not reported | [3] |

| 4 | 1,3-Diketones | Hydrazines | Amberlyst-70/Water | Not specified | Not reported | [3] |